molecular formula C12H28BF4P B053054 Tributylphosphonium tetrafluoroborate CAS No. 113978-91-9

Tributylphosphonium tetrafluoroborate

Cat. No. B053054
CAS RN: 113978-91-9
M. Wt: 290.13 g/mol
InChI Key: NCHAZLRRIGGCER-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributylphosphonium tetrafluoroborate is a phosphonium salt with unique physical and chemical properties that make it valuable in various chemical reactions and studies. This compound, like other phosphonium salts, plays a crucial role in organic synthesis and catalysis due to its stability and reactivity.

Synthesis Analysis

The synthesis of this compound involves the reaction of tributylphosphine with tetrafluoroboric acid or its derivatives. A common method for synthesizing related phosphonium salts involves the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, followed by oxidation and methylation to yield bis(phosphonio) derivatives (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of this compound can be explored through techniques such as X-ray crystallography, which provides insights into the spatial arrangement of atoms within the molecule. The molecular structure of related phosphonium salts shows unusually large bond angles around phosphorus atoms, reflecting the steric hindrance and the electronic environment of the phosphorus center.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitutions and catalytic processes. It serves as a source of tributylphosphonium cation in reactions, contributing to the synthesis of arylphosphonates, -phosphine oxides, and -phosphines through palladium-catalyzed reactions with arenediazonium tetrafluoroborates (Berrino et al., 2010).

Scientific Research Applications

  • Transport Properties : Tributylphosphonium tetrafluoroborate demonstrates significant potential in electrolytes due to its favorable transport properties, including conductivity and viscosity, which are independent of temperature. This makes it useful in areas such as battery technology and electrochemistry (Timperman & Anouti, 2012).

  • Catalytic Activity : It acts as an efficient catalyst in nucleophilic aromatic substitution reactions, notably in the fluorination of compounds. Its high thermal stability makes it suitable for high-temperature reactions (Fan, Chuah, & Jaenicke, 2012).

  • Polymer Blend Improvement : Used in the processing of polymer blends, this compound enhances the electrical conductivity, dielectric properties, and electromagnetic interference shielding effectiveness in specific polymer matrices (Soares et al., 2015).

  • Industrial Preparation : The industrial preparation of phosphonium ionic liquids, including this compound, has been explored, indicating its potential in large-scale applications (Bradaric et al., 2003).

  • Electrochemical Properties : It has been used in carbon paste electrodes, contributing to the study of redox properties in coordination polymers involving various metal centers (Shekurov et al., 2016).

  • Thermoresponsive Properties : Exhibiting dual thermoresponsive properties, it has been incorporated in homopolypeptides to study phase transitions influenced by temperature and polymer concentration (Li, He, Ling, & Tang, 2017).

  • Anti-Microbial and Anti-Electrostatic Properties : It shows promising anti-microbial activities and anti-electrostatic properties, expanding its potential in biomedical and electronic applications (Cieniecka-Rosłonkiewicz et al., 2005).

  • Ionic Liquid-Water Mixture Phase Transition : It has been observed to undergo phase transitions in ionic liquid-water mixtures, which can be manipulated by thermal stimuli (Kohno, Arai, & Ohno, 2011).

Mechanism of Action

Target of Action

Tributylphosphonium tetrafluoroborate is a phosphine ligand, which means it can bind to metal centers in various chemical compounds . The primary targets of this compound are therefore the metal centers of these compounds, where it can influence their reactivity and selectivity .

Mode of Action

As a phosphine ligand, this compound interacts with its targets by donating its lone pair of electrons to the metal center, forming a coordinate covalent bond . This interaction can significantly alter the electronic properties of the metal center, thereby influencing the overall reactivity of the compound .

Biochemical Pathways

This compound is primarily used in organic synthesis, where it participates in various coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . Each of these reactions involves the formation of a new carbon-carbon or carbon-heteroatom bond, which can lead to the synthesis of a wide range of organic compounds .

Pharmacokinetics

Like other phosphine ligands, it is likely to have low bioavailability due to its poor solubility in water .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon or carbon-heteroatom bonds through various coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound, reducing its effectiveness as a ligand . Additionally, the compound’s reactivity can be influenced by the temperature and the nature of the solvent used .

properties

IUPAC Name

tributylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHAZLRRIGGCER-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113978-91-9
Record name Tri-n-butylphosphonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributylphosphonium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
Tributylphosphonium tetrafluoroborate
Reactant of Route 3
Tributylphosphonium tetrafluoroborate
Reactant of Route 4
Tributylphosphonium tetrafluoroborate
Reactant of Route 5
Reactant of Route 5
Tributylphosphonium tetrafluoroborate
Reactant of Route 6
Tributylphosphonium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.